molecular formula C20H24N2O5 B12174988 [4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

Cat. No.: B12174988
M. Wt: 372.4 g/mol
InChI Key: HIWQUKRCMFNIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core linked via a ketone group to a substituted phenyl ring. The phenyl substituents include 4,5-dimethoxy groups and a 1H-pyrrol-1-yl moiety. The spirocyclic system contributes to conformational rigidity, while the electron-rich dimethoxy and pyrrole groups may enhance binding interactions in biological or material science applications.

Properties

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

(4,5-dimethoxy-2-pyrrol-1-ylphenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

InChI

InChI=1S/C20H24N2O5/c1-24-17-13-15(16(14-18(17)25-2)21-7-3-4-8-21)19(23)22-9-5-20(6-10-22)26-11-12-27-20/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3

InChI Key

HIWQUKRCMFNIKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N2CCC3(CC2)OCCO3)N4C=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenylmethanone typically involves multi-step organic reactionsThe spirocyclic structure is then formed via a cyclization reaction, which may require specific catalysts and reaction conditions such as elevated temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of robust catalysts and optimized reaction conditions is crucial to ensure the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenylmethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

Compound Name (Substituent) Molecular Formula Molar Mass (g/mol) Key Features
4,5-Dimethoxy-2-(1H-pyrrol-1-yl)phenylmethanone (Target) C₂₁H₂₅N₂O₅⁺ 397.44 (calculated) Dimethoxy groups (electron-donating), pyrrole (planar, π-π interactions)
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(5-fluoro-1H-indol-2-yl)methanone C₁₈H₂₀FN₂O₃ 343.37 Fluoro substituent (electronegative), indole (hydrogen-bonding potential)
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenylmethanone C₂₁H₂₁FNO₃ 354.40 Fluorophenyl (lipophilic), methylene spacer (increased flexibility)
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone C₁₉H₂₆NO₃S 348.48 Benzothiophene (sulfur-containing, redox-active), ethyl group (hydrophobic)
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[1-(phenylsulfonyl)-4-piperidinyl]methanone C₁₉H₂₆N₂O₅S 394.49 Sulfonyl group (polar, H-bond acceptor), piperidine (basic nitrogen)

Key Structural and Functional Differences

Electron-Donating vs. In contrast, the fluoro-substituted indole in introduces electronegativity, which may alter receptor binding or metabolic stability.

Heteroaryl vs. Aryl Systems :

  • The pyrrole in the target compound offers a planar, aromatic system for intermolecular interactions. Comparatively, the benzothiophene in introduces sulfur, which could influence redox behavior or metal coordination.

The piperidine-sulfonyl group in adds steric bulk and polarity, possibly impacting bioavailability.

The target’s pyrrole may similarly target enzymes or receptors requiring planar heterocycles.

Hypothesized Physicochemical Properties

  • Solubility : The target’s dimethoxy groups may improve water solubility compared to the lipophilic fluorophenyl in or ethyl-benzothiophene in .
  • Metabolic Stability : The sulfonyl group in could reduce metabolic degradation, whereas the target’s pyrrole might be susceptible to oxidation.

Biological Activity

The compound 4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenylmethanone, a complex organic molecule, has garnered attention in recent years for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18_{18}H22_{22}N2_{2}O4_{4}, with a molecular weight of approximately 342.38 g/mol. Its structure features a pyrrole ring and a spirocyclic moiety, which are pivotal in determining its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, compounds similar to 4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenylmethanone have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Immunomodulatory Effects

Research has demonstrated that this compound can enhance monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cells. It was found to suppress cell growth while increasing glucose uptake and ATP levels during antibody production processes. This suggests potential applications in biopharmaceutical manufacturing .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds indicate that they may possess inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Study on Anticancer Activity

In a controlled laboratory setting, 4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenylmethanone was tested against several cancer cell lines, including breast and lung cancer models. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM .

Immunomodulation Research

A study focusing on the immunomodulatory effects of the compound involved treating rCHO cells with varying concentrations of the compound. The findings revealed that at optimal concentrations (around 25 µM), there was a notable increase in antibody production without significant cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis; inhibits proliferation in cancer cell lines
ImmunomodulatoryEnhances monoclonal antibody production; increases glucose uptake
AntimicrobialInhibitory effects against bacterial strains; disrupts cell wall synthesis

The biological activities of 4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenylmethanone are largely attributed to its ability to interact with specific cellular targets:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), halting progression through the cell cycle.
  • Metabolic Modulation : Enhancement of glucose metabolism and ATP production in antibody-producing cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.